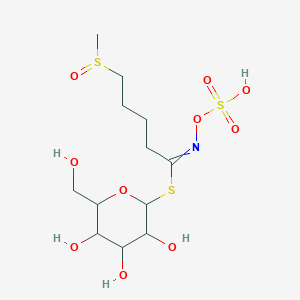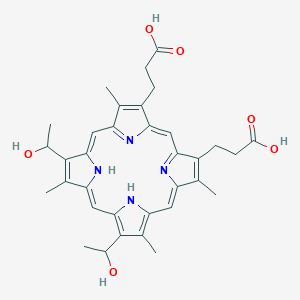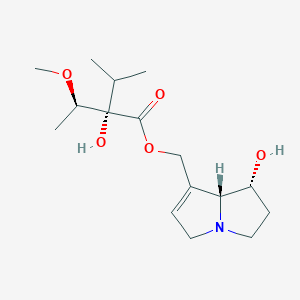
Homoferreirin
Overview
Description
Homoferreirin is an organic iron compound with the chemical formula C17H16O6. It is a reddish-brown solid that is soluble in organic solvents such as benzene and toluene . This compound has various applications, including its use as a catalyst in organic synthesis and as an electrochemical infrared material .
Preparation Methods
Homoferreirin can be synthesized through several methods. One common method involves replacing electron-deficient iron carbene with carbon-based ligands. This process is typically carried out in a conductive solvent, such as diethyl ether or tetrahydrofuran, and at low temperatures . Another method involves the synthesis from desoxybenzoins using the ethoxymethyl chloride method .
Chemical Reactions Analysis
Homoferreirin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethoxymethyl chloride and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Homoferreirin has a wide range of scientific research applications. It is used as a catalyst in organic synthesis, where its coordinated iron atom can react with reactants to promote chemical reactions with high efficiency and selectivity . Additionally, it is used in the preparation of various electrochemical devices and optical sensors . In the field of biology, this compound serves as a secondary metabolite and may act as a biomarker for the consumption of certain foods .
Mechanism of Action
The mechanism of action of homoferreirin involves its role as a catalyst in organic synthesis. The coordinated iron atom in this compound can interact with reactants, facilitating the formation of new chemical bonds and promoting the desired chemical reactions . This interaction is highly efficient and selective, making this compound a valuable catalyst in various chemical processes.
Comparison with Similar Compounds
Homoferreirin is structurally similar to other isoflavonoids, such as dihydrocladrin and 7-O-methylsativanone . These compounds share similar chemical structures and properties, but this compound is unique in its specific applications and efficiency as a catalyst.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-7,12,18-19H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLDNMHDNFCNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331952 | |
| Record name | Homoferreirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Homoferreirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030111 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
482-01-9 | |
| Record name | (±)-Homoferreirin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoferreirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Homoferreirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030111 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 - 169 °C | |
| Record name | Homoferreirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030111 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Homoferreirin and where is it found?
A1: this compound is a naturally occurring isoflavanone, specifically a 5,7-dihydroxy-2′,4′-dimethoxyisoflavanone. It was first isolated from the heartwood of Ougeinia dalbergioides Linn, a tree species. [] It has also been identified in Cicer arietinum (chickpea). []
Q2: Can you describe the structural characteristics of this compound?
A2: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, its structure is described as a 5,7-dihydroxy-2′,4′-dimethoxyisoflavanone. This means it possesses a characteristic isoflavanone backbone with hydroxyl groups at positions 5 and 7, and methoxy groups at positions 2' and 4'. Unfortunately, the abstracts lack specific details regarding spectroscopic data (NMR, IR, Mass Spec) for this compound.
Q3: Is there a connection between this compound and the biosynthesis of other isoflavonoids?
A3: Research suggests that while this compound itself might not be a direct precursor in the biosynthetic pathway of other isoflavones found in Cicer arietinum, its presence indicates a broader role of isoflavanones in isoflavone biosynthesis. [] Studies using radiolabeled precursors in Cicer arietinum seedlings indicated that the 2,3-aryl migration, a crucial step in isoflavone biosynthesis, might not directly involve isoflavanones with the same substitution pattern as the final isoflavone products. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B191351.png)




![(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol](/img/structure/B191374.png)







